molecular formula C25H21N5O2S B11455963 N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11455963
M. Wt: 455.5 g/mol
InChI Key: XFKWECZENPRIMQ-UHFFFAOYSA-N
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Description

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is an organic compound with the molecular formula C25H21N5O2S This compound is notable for its complex structure, which includes a triazole ring, a benzoxazole moiety, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper(I) iodide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound can also interact with DNA and proteins, affecting cellular functions and potentially leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, benzoxazole moiety, and ethylsulfanyl group.

Properties

Molecular Formula

C25H21N5O2S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(2-ethylsulfanylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C25H21N5O2S/c1-3-33-22-12-8-7-11-21(22)26-25(31)23-16(2)30(29-27-23)18-13-14-20-19(15-18)24(32-28-20)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,26,31)

InChI Key

XFKWECZENPRIMQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C

Origin of Product

United States

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